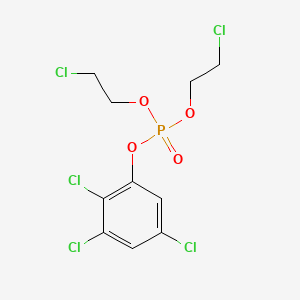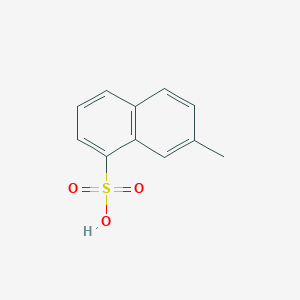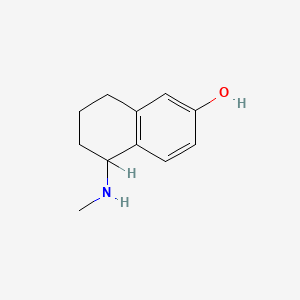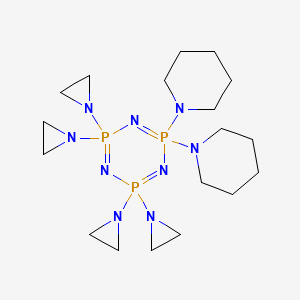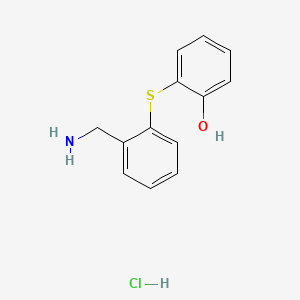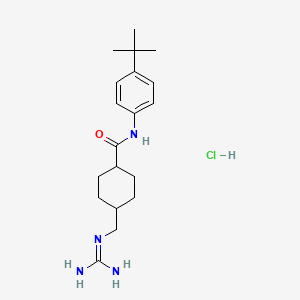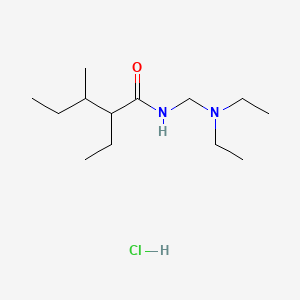
2-Dodecylhexadecyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylhexadecyl palmitate is a chemical compound with the molecular formula C44H88O2 and a molecular weight of 649.2 g/mol. It is also known by its IUPAC name, 2-dodecylhexadecyl hexadecanoate. This compound is primarily used in the cosmetics industry as an emollient due to its ability to provide a smooth and soft texture to the skin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylhexadecyl palmitate typically involves the esterification of palmitic acid with 2-dodecylhexadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecylhexadecyl palmitate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Dodecylhexadecyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in the cosmetics industry as an emollient and in the formulation of various skincare products
Mecanismo De Acción
The mechanism of action of 2-dodecylhexadecyl palmitate primarily involves its interaction with lipid bilayers in cell membranes. It integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Cetyl Palmitate: Another ester of palmitic acid, commonly used in cosmetics.
Stearyl Palmitate: Similar in structure but with a longer alkyl chain.
Isopropyl Palmitate: Known for its use as a moisturizer in skincare products.
Uniqueness: 2-Dodecylhexadecyl palmitate is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties. Its ability to form stable emulsions and its compatibility with various cosmetic formulations make it a preferred choice in the industry .
Propiedades
Número CAS |
94200-66-5 |
|---|---|
Fórmula molecular |
C44H88O2 |
Peso molecular |
649.2 g/mol |
Nombre IUPAC |
2-dodecylhexadecyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-13-16-19-22-24-26-29-32-35-38-41-44(45)46-42-43(39-36-33-30-27-21-18-15-12-9-6-3)40-37-34-31-28-25-23-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
Clave InChI |
PKRQEAGAYQRYOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCC)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


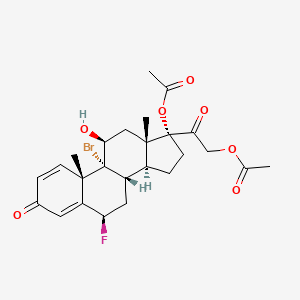
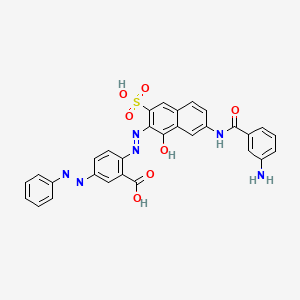
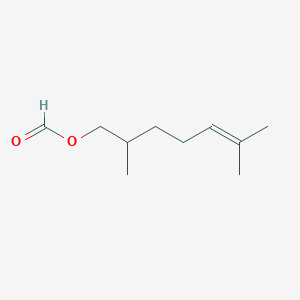
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)

